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Compound of Interest

Compound Name: 2-Bromo-4-nitrobenzaldehyde

Cat. No.: B1281138 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromo-4-nitrobenzaldehyde, a key aromatic aldehyde derivative. The document details its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering

critical information for compound identification, structural elucidation, and quality control in

research and development settings.

Spectroscopic Data Summary
The following sections present the available quantitative spectroscopic data for 2-Bromo-4-
nitrobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 2-Bromo-4-nitrobenzaldehyde provides distinct signals

corresponding to the aldehydic and aromatic protons.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1281138?utm_src=pdf-interest
https://www.benchchem.com/product/b1281138?utm_src=pdf-body
https://www.benchchem.com/product/b1281138?utm_src=pdf-body
https://www.benchchem.com/product/b1281138?utm_src=pdf-body
https://www.benchchem.com/product/b1281138?utm_src=pdf-body
https://www.benchchem.com/product/b1281138?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1281138?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

10.32 s - 1H -CHO

8.58 d 2.2 1H H-3

8.32 dd 8.5, 2.2 1H H-5

8.01 d 8.5 1H H-6

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

¹³C NMR (Carbon-13) NMR Data

While specific experimental ¹³C NMR data for 2-Bromo-4-nitrobenzaldehyde is not readily

available in the reviewed literature, predicted values based on computational models and data

from analogous compounds such as 4-nitrobenzaldehyde can provide valuable insights. Key

resonances expected would include the carbonyl carbon of the aldehyde group (typically in the

range of 185-195 ppm), and distinct signals for the six aromatic carbons, with their chemical

shifts influenced by the bromine and nitro substituents.

Infrared (IR) Spectroscopy
The IR spectrum of 2-Bromo-4-nitrobenzaldehyde displays characteristic absorption bands

corresponding to its functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium-Weak Aromatic C-H Stretch

~2850, ~2750 Weak
Aldehyde C-H Stretch (Fermi

resonance)

~1710-1690 Strong
C=O Carbonyl Stretch

(Aldehyde)

~1600, ~1475 Medium-Weak Aromatic C=C Ring Stretch

~1530, ~1350 Strong
Asymmetric & Symmetric NO₂

Stretch

~850-800 Strong C-Br Stretch

~850-750 Strong
C-H Out-of-plane Bending

(Aromatic)

Mass Spectrometry (MS)
The mass spectrum of 2-Bromo-4-nitrobenzaldehyde provides crucial information about its

molecular weight and fragmentation pattern.

m/z Relative Intensity (%) Assignment

231/229 ~95/~100 [M]⁺ (Molecular Ion)

230/228 Moderate [M-H]⁺

201/199 Moderate [M-NO]⁺

185/183 Moderate [M-NO₂]⁺

150 Moderate [M-Br]⁺

104 Strong [C₇H₄O]⁺

76 Strong [C₆H₄]⁺
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Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) results in

characteristic M and M+2 isotope peaks for bromine-containing fragments.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented.

NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of 2-Bromo-4-nitrobenzaldehyde is dissolved

in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an

internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

Instrument: A 400 MHz (or higher) NMR spectrometer.

¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters

include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a

good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR: A proton-decoupled spectrum is typically acquired to simplify the spectrum to

single lines for each unique carbon atom. A wider spectral width (around 220 ppm) is used,

and a significantly larger number of scans are required compared to ¹H NMR due to the

lower natural abundance of the ¹³C isotope.

FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method): A small amount of solid 2-Bromo-4-
nitrobenzaldehyde (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium

bromide (KBr) in an agate mortar. The mixture is then compressed into a thin, transparent

pellet using a hydraulic press.

Instrumentation and Data Acquisition:

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
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Procedure: A background spectrum of the empty sample compartment is recorded. The KBr

pellet is then placed in the sample holder, and the spectrum is recorded, typically over a

range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal quality.

Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 2-Bromo-4-nitrobenzaldehyde is prepared in a

volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation and Data Acquisition:

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Gas Chromatography: The sample is injected into the GC, where it is vaporized and

separated on a capillary column (e.g., a non-polar or medium-polarity column). A

temperature program is used to elute the compound.

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass

spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating ions. The

mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector

records their abundance.

Data Interpretation and Structural Elucidation
Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-
Bromo-4-nitrobenzaldehyde.
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Workflow for Spectroscopic Analysis

To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-4-nitrobenzaldehyde:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1281138#spectroscopic-data-nmr-ir-ms-of-2-bromo-
4-nitrobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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